molecular formula C13H14N2 B11902118 (1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine

(1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11902118
M. Wt: 198.26 g/mol
InChI Key: AWCXPGSAXNODAB-OLZOCXBDSA-N
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Description

(1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine: is a chiral compound featuring a pyrrole ring attached to a dihydroindenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Attachment to the Indenamine Structure: The pyrrole ring is then attached to the dihydroindenamine structure through a series of reactions, including nucleophilic substitution and reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the indenamine structure, converting it to a fully saturated amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrole ring or the amine group can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Fully saturated amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrrole-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring and the indenamine structure can interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine: shares structural similarities with other pyrrole-containing compounds, such as pyrrole itself and pyrrole-based drugs.

    Indenamine derivatives: Compounds with similar indenamine structures but different substituents on the pyrrole ring.

Uniqueness

The uniqueness of this compound lies in its chiral nature and the specific arrangement of the pyrrole and indenamine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

(1R,3S)-3-pyrrol-1-yl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C13H14N2/c14-12-9-13(15-7-3-4-8-15)11-6-2-1-5-10(11)12/h1-8,12-13H,9,14H2/t12-,13+/m1/s1

InChI Key

AWCXPGSAXNODAB-OLZOCXBDSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@H]1N3C=CC=C3)N

Canonical SMILES

C1C(C2=CC=CC=C2C1N3C=CC=C3)N

Origin of Product

United States

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